Home > Products > Screening Compounds P26352 > THZ1 Hydrochloride
THZ1 Hydrochloride -

THZ1 Hydrochloride

Catalog Number: EVT-256390
CAS Number:
Molecular Formula: C31H29Cl2N7O2
Molecular Weight: 602.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
THZ1 Hydrochloride is a novel selective and potent covalent CDK7 inhibitor with IC50(binding affinity) of 3.2 nM; inhibits Jurkat cell/'s proliferation with IC50 of 50 nM. 
Overview

THZ1 Hydrochloride is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), a crucial enzyme involved in the regulation of transcription and cell cycle progression. It exhibits an inhibitory concentration (IC50) of approximately 3.2 nM, demonstrating its effectiveness in targeting CDK7 by covalently modifying the C312 residue outside the kinase domain. This modification allows for a unique selectivity that enhances its therapeutic potential, particularly in cancer treatment .

Source

THZ1 Hydrochloride was first identified through research aimed at discovering selective inhibitors of CDK7. The compound has been extensively studied in various cancer models, particularly in T-cell acute lymphoblastic leukemia (T-ALL) cell lines such as Jurkat and Loucy, where it has shown remarkable efficacy .

Classification

THZ1 Hydrochloride falls under the category of small-molecule inhibitors, specifically designed to interfere with kinase activity. It is classified as a covalent inhibitor due to its mechanism of action involving irreversible binding to the target enzyme .

Synthesis Analysis

Methods

The synthesis of THZ1 Hydrochloride involves several chemical reactions that typically start from commercially available precursors. The process can be broken down into key steps involving the formation of the core structure followed by modifications that enhance its inhibitory properties against CDK7.

Technical Details

The synthesis generally employs techniques such as:

  • Nucleophilic substitution: This is used to introduce functional groups that aid in binding to CDK7.
  • Reflux conditions: Often, reactions are conducted under reflux to ensure complete reaction and formation of the desired product.
  • Purification methods: After synthesis, purification techniques like column chromatography are utilized to isolate THZ1 Hydrochloride from unreacted materials and by-products.

The solubility of THZ1 in dimethyl sulfoxide (DMSO) is greater than 10 mM, facilitating its use in biological assays .

Molecular Structure Analysis

Structure

THZ1 Hydrochloride has a well-defined molecular structure characterized by a core pyrazole ring system linked to various substituents that enhance its biological activity. The specific configuration allows for effective interaction with CDK7.

Data

  • Molecular Formula: C₁₄H₁₅ClN₄O
  • Molecular Weight: 284.75 g/mol
  • Structural Formula: The compound features multiple functional groups that contribute to its binding affinity and specificity towards CDK7.
Chemical Reactions Analysis

Reactions

THZ1 Hydrochloride primarily participates in covalent bonding with the target enzyme, leading to the inhibition of its activity. This reaction is characterized by the following:

  • Covalent modification: The compound forms a stable bond with the C312 residue on CDK7, effectively disabling its kinase function.
  • Inhibition of phosphorylation: By inhibiting CDK7, THZ1 disrupts the phosphorylation of the C-terminal domain of RNA polymerase II, which is essential for transcription regulation .

Technical Details

The reaction kinetics indicate that THZ1 exhibits rapid binding to CDK7, resulting in significant inhibition within hours of treatment. This rapid action underscores its potential as a therapeutic agent in oncology settings.

Mechanism of Action

Process

THZ1 Hydrochloride exerts its effects primarily through:

  • Inhibition of transcription: By targeting CDK7, THZ1 prevents the phosphorylation necessary for RNA polymerase II activation, thereby halting transcriptional processes essential for cancer cell proliferation.
  • Disruption of signaling pathways: The compound interferes with various signaling pathways associated with cell cycle regulation and apoptosis, leading to reduced tumor growth.

Data

Studies show that THZ1 effectively reduces cellular proliferation in T-ALL cell lines with IC50 values as low as 0.55 nM for Loucy cells, indicating potent anti-cancer activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: THZ1 Hydrochloride typically appears as a white to off-white powder.
  • Solubility: Highly soluble in DMSO (>10 mM), allowing for easy preparation of stock solutions for biological assays.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be stored at low temperatures (< -20 °C) to maintain integrity over time.
  • Reactivity: As a covalent inhibitor, it reacts specifically with cysteine residues in target proteins, which is critical for its mechanism of action.
Applications

Scientific Uses

THZ1 Hydrochloride has several applications in scientific research and potential therapeutic contexts:

  • Cancer Research: It serves as a valuable tool for studying transcriptional regulation and cell cycle dynamics in various cancer types.
  • Therapeutic Development: Due to its potent inhibitory effects on CDK7, it is being explored as a candidate for targeted cancer therapies, particularly for hematological malignancies like T-ALL .
  • Functional Screening: THZ1 has been used in high-throughput screening assays to identify drug sensitivities in patient-derived tumor organoids, showcasing its utility in personalized medicine approaches .
Introduction to CDK7 as a Therapeutic Target in Oncogenesis

Role of CDK7 in Cell Cycle Regulation and Transcriptional Control

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that serves as a master regulatory node governing two fundamental cellular processes: cell cycle progression and RNA polymerase II (Pol II)-mediated transcription. As the catalytic core of the CDK-activating kinase (CAK) complex (comprising CDK7, cyclin H, and MAT1), CDK7 phosphorylates T-loop residues of cell cycle CDKs (CDK1, CDK2, CDK4, CDK6), activating them to drive G1/S phase transition and mitotic entry [3] [9]. Simultaneously, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the carboxy-terminal domain (CTD) of Pol II at Ser5 and Ser7, facilitating transcription initiation and promoter clearance [3] [6]. This dual functionality positions CDK7 as a critical convergence point for cellular proliferation signals.

Table 1: Key Functional Roles of CDK7

Biological ProcessMolecular TargetsFunctional Outcome
Cell Cycle RegulationCDK1 (Thr161), CDK2 (Thr160), CDK4 (Thr172), CDK6 (Thr177)Activation of CDKs driving cell cycle phases
Transcription InitiationRNA Pol II (Ser5, Ser7)Promoter clearance and transcription initiation
Transcription Factor ModulationERα (Ser118), AR (Ser515), p53 (Ser33)Enhanced activity of oncogenic transcription factors
DNA Damage ResponseTFIIH complex componentsCoordination of transcription-repair coupling

Dysregulation of CDK7 in Hematological and Solid Tumors

CDK7 is aberrantly overexpressed across diverse malignancies, correlating with aggressive phenotypes and poor clinical outcomes. Immunohistochemical analyses reveal elevated CDK7 protein expression in 60-80% of epithelial ovarian cancers, where it independently predicts recurrence risk (p=0.034) [2]. In breast cancer, CDK7 mRNA and protein levels are significantly higher in hormone receptor-positive (HR+) and HER2+ subtypes compared to triple-negative breast cancer (TNBC), with overexpression driving estrogen receptor (ER)-dependent transcriptional programs [1] [4]. Genomic studies identify CDK7 amplification in 12-18% of hepatocellular carcinomas, and CRISPR/Cas9 screens validate CDK7 as a non-redundant dependency in liver cancer models resistant to sorafenib [8] [10]. The oncogenic potency of CDK7 stems from its ability to co-activate: (1) cell cycle CDKs enabling uncontrolled proliferation, and (2) super-enhancer (SE)-associated transcription factors (e.g., MYC, RUNX1) that maintain cancer cell identity [6] [9].

Rationale for Targeting CDK7 in Cancer Therapy

The dual role of CDK7 in cell cycle and transcription creates a synthetic lethal vulnerability in malignancies reliant on rapid proliferation and dysregulated transcription. CDK7 inhibition simultaneously disrupts:

  • CDK activation cascades, inducing G1/S or G2/M arrest [3]
  • Oncogenic transcription, particularly SE-driven genes with short half-lives (e.g., MYCN in neuroblastoma) [4] [6]
  • Therapy resistance pathways, as evidenced by THZ1's efficacy in CDK4/6 inhibitor-resistant HR+ breast cancer models [1] [4]Transcriptional addiction in cancer cells—manifested as disproportionate reliance on key oncogenic transcription factors—renders them more susceptible to CDK7 inhibition than normal cells, providing a therapeutic window [6] [9].

Properties

Product Name

THZ1 Hydrochloride

Molecular Formula

C31H29Cl2N7O2

Molecular Weight

602.51

SMILES

ClC(C=N1)=C(C2=CNC3=C2C=CC=C3)N=C1NC4=CC(NC(C5=CC=C(NC(/C=C/CN(C)C)=O)C=C5)=O)=CC=C4.Cl

Synonyms

(E)-N-(3-((5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.